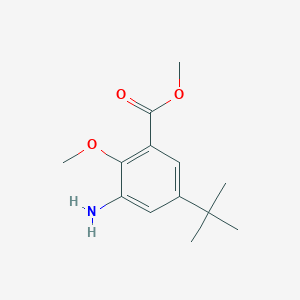
3-(5-chloropyridin-2-yl)-4,5-dihydro-1H-pyridazin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-chloropyridin-2-yl)-4,5-dihydro-1H-pyridazin-6-one is a heterocyclic compound that contains both pyridine and pyridazinone moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the chlorine atom on the pyridine ring and the pyridazinone core makes it a versatile scaffold for the development of various pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloropyridin-2-yl)-4,5-dihydro-1H-pyridazin-6-one typically involves the reaction of 5-chloropyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized under acidic conditions to yield the desired pyridazinone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and heating to reflux temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-chloropyridin-2-yl)-4,5-dihydro-1H-pyridazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazinone ring to dihydropyridazinone derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like potassium carbonate or sodium hydride to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyridazinone derivatives, and various substituted pyridazinones, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-(5-chloropyridin-2-yl)-4,5-dihydro-1H-pyridazin-6-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(5-chloropyridin-2-yl)-4,5-dihydro-1H-pyridazin-6-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit prolyl-4-hydroxylase, an enzyme involved in collagen synthesis, thereby exhibiting antifibrotic activity . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate 4-oxide: This compound shares a similar pyridine and pyridazinone core but has additional functional groups that may confer different biological activities.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also contain a pyridine ring and are studied for their antifibrotic activities.
Uniqueness
3-(5-chloropyridin-2-yl)-4,5-dihydro-1H-pyridazin-6-one is unique due to its specific substitution pattern and the presence of both pyridine and pyridazinone moieties. This combination allows for a diverse range of chemical modifications and potential biological activities, making it a valuable scaffold in medicinal chemistry.
Propriétés
Formule moléculaire |
C9H8ClN3O |
|---|---|
Poids moléculaire |
209.63 g/mol |
Nom IUPAC |
3-(5-chloropyridin-2-yl)-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C9H8ClN3O/c10-6-1-2-7(11-5-6)8-3-4-9(14)13-12-8/h1-2,5H,3-4H2,(H,13,14) |
Clé InChI |
UMAPFFDPRQTWRY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NN=C1C2=NC=C(C=C2)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[2-(Naphthalene-2-yloxy)-phenyl]-ethanone](/img/structure/B8514934.png)


![2-Bromoimidazo[5,1-b]thiazole-7-carbaldehyde](/img/structure/B8514961.png)

![1h-Pyrazolo[3,4-b]pyridine-5-carboxylic acid,4-(3-chlorophenyl)-1-ethyl-4,7-dihydro-6-methyl-,ethyl ester](/img/structure/B8514977.png)

